molecular formula C7H11ClF3NO2 B2654140 Methyl2-amino-2-cyclopropyl-3,3,3-trifluoropropanoatehydrochloride CAS No. 2248390-84-1

Methyl2-amino-2-cyclopropyl-3,3,3-trifluoropropanoatehydrochloride

Cat. No.: B2654140
CAS No.: 2248390-84-1
M. Wt: 233.62
InChI Key: JZHYDMIUQMTHHD-UHFFFAOYSA-N
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Description

Historical Development of Fluorinated Amino Acid Chemistry

The exploration of fluorinated amino acids began with the discovery of 4-fluoro-L-threonine, the only naturally occurring fluoro amino acid, produced by Streptomyces cattleya. Early efforts focused on understanding its biosynthesis, particularly the fluorinase enzyme responsible for C–F bond formation, which operates under mild conditions compared to harsh industrial fluorination methods. By the 1990s, synthetic strategies emerged to incorporate fluorinated residues into peptides, leveraging auxotrophic bacterial strains to biosynthetically replace canonical amino acids with fluorinated analogs like trifluoroleucine.

A pivotal shift occurred with the development of solid-phase peptide synthesis, enabling precise incorporation of non-natural fluorinated residues into short peptides. For example, trifluoroleucine substitution in the GCN4 coiled-coil protein increased thermal stability by 0.4 kcal/mol per residue. Recent advances, such as photoredox-catalyzed carbofluorination, now allow metal-free, site-specific α-fluorination of dehydroalanine derivatives under mild conditions. This method has expanded access to α-fluoro-α-amino acids with diverse alkyl side chains, achieving yields up to 86% for benzyltrifluoroborate-derived products.

Significance of Trifluoromethylated Amino Acids in Research

The trifluoromethyl (–CF~3~) group imparts exceptional hydrophobicity, metabolic stability, and electronic effects due to its strong electron-withdrawing nature. In proteins, –CF~3~ substitutions enhance conformational stability by reducing backbone flexibility and strengthening hydrophobic core packing. For instance, replacing leucine with trifluoroleucine in the A1 coiled-coil protein increased stability by 0.6 kcal/mol per residue.

Table 1: Impact of Trifluoromethylation on Protein Stability

Protein Substitution ΔΔG~unfold~ (kcal/mol) Reference
GCN4-p1d Leu → tFLeu (4×) +2.4
A1 coiled-coil Leu → hFLeu (6×) +3.6
Protegrin-1 Val → hFLeu (2×) Altered lipid binding

Trifluoromethylation also modifies biological activity. In protegrin-1, substituting valine with hexafluoroleucine altered membrane disruption mechanisms, shifting from toroidal pore formation to barrel-stave insertion. These effects underscore the –CF~3~ group’s versatility in tuning protein-ligand interactions and physicochemical behavior.

Importance of Cyclopropyl Functionality in Bioactive Molecules

Cyclopropane rings introduce angular strain and conformational restriction, locking side chains into bioactive configurations. While natural amino acids rarely feature cyclopropyl groups, synthetic analogs like 1-aminocyclopropanecarboxylic acid (ACC) are prized in medicinal chemistry for enhancing target binding and metabolic resistance. In methyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride, the cyclopropane likely restricts rotation at the α-carbon, preorganizing the molecule for interactions with enzymatic active sites.

Hybrid architectures combining cyclopropane with fluorinated groups remain underexplored. The cyclopropyl ring’s strain energy (~27.5 kcal/mol) may synergize with –CF~3~’s electronic effects to create unique dipole interactions or van der Waals contacts, potentially enhancing binding affinity in enzyme inhibitors or receptor agonists.

Current Research Landscape and Knowledge Gaps

Recent work has prioritized multifunctional amino acids that merge fluorination with other structural motifs. Photoredox catalysis now enables three-component carbofluorination of dehydroalanine, producing α-fluoro-α-amino acids with aryl, alkyl, and carbonyl side chains. For example, benzyltrifluoroborate reacts with dehydroalanine under blue LED irradiation to yield α-fluoro-β-phenylalanine derivatives in 82% yield.

Table 2: Recent Advances in Fluorinated Amino Acid Synthesis

Method Substrate Product Yield (%) Reference
Photoredox Dha + 2a α-Fluoro-β-phenylalanine 82
Enzymatic Leu auxotrophic E. coli Trifluoroleucine 90
Solid-phase MSI-78 peptide Fluorogainin-1 N/A

Despite progress, key challenges persist:

  • Stereocontrol : Photoredox methods produce racemic mixtures, necessitating chiral resolution.
  • Cyclopropyl Integration : No studies have reported the synthesis or biophysical characterization of cyclopropyl-fluorinated hybrids like methyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride.
  • Protein Compatibility : Highly fluorinated residues may disrupt folding in larger proteins, limiting applications.

Properties

IUPAC Name

methyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2.ClH/c1-13-5(12)6(11,4-2-3-4)7(8,9)10;/h4H,2-3,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHYDMIUQMTHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CC1)(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-amino-2-cyclopropyl-3,3,3-trifluoropropanoatehydrochloride typically involves the reaction of cyclopropylamine with methyl 3,3,3-trifluoropyruvate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl2-amino-2-cyclopropyl-3,3,3-trifluoropropanoatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Methyl2-amino-2-cyclopropyl-3,3,3-trifluoropropanoatehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl2-amino-2-cyclopropyl-3,3,3-trifluoropropanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate HCl and Analogs

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Ester Group Amino Substituent Purity Storage Conditions
Methyl 2-amino-3,3,3-trifluoropropanoate HCl 134297-36-2 C₄H₇ClF₃NO₂ 193.55 Methyl H (no substituent) >98% -20°C
Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate HCl Not Available C₈H₁₂ClF₃NO₂* ~233.45* Ethyl Cyclopropyl N/A N/A
Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate HCl 1955519-95-5 C₉H₁₅ClF₃NO₂ 261.67 Ethyl Cyclobutyl N/A -
Methyl 3-[(1-phenylcyclohexyl)amino]propanoate HCl Not Available C₁₆H₂₄ClNO₂ 297.83 Methyl Phenylcyclohexyl N/A N/A

*Inferred from structural analogs.

Ester Group Variation

  • Methyl vs. Ethyl Esters: Methyl esters (e.g., ) exhibit lower molecular weights (193.55 g/mol) and higher polarity compared to ethyl esters, which may enhance solubility in polar solvents .

Substituent Effects

  • Cyclopropyl vs. Cyclobutyl: The cyclopropyl group () introduces ring strain, favoring unique conformational rigidity and reactivity in drug design.
  • Aromatic vs. Aliphatic Substituents :
    • Aromatic substituents (e.g., phenylcyclohexyl in ) increase lipophilicity and may affect metabolic pathways, whereas aliphatic groups like cyclopropyl balance hydrophobicity and steric effects .

Physicochemical Properties

  • Solubility and Stability :
    • Methyl esters () often require storage at -20°C to prevent degradation, while ethyl analogs may have longer shelf lives due to reduced hygroscopicity .
    • The trifluoromethyl group universally enhances metabolic stability across all analogs, a critical feature for bioactive molecules .

Commercial Availability

  • Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate HCl () is supplied globally by multiple vendors (e.g., Shanghai Kaile, Chemcia Scientific), indicating robust commercial demand .
  • Methyl esters (target compound) are less documented in the evidence, suggesting niche research applications or proprietary synthesis routes.

Research and Application Considerations

  • Pharmaceutical Potential: Fluorinated compounds are pivotal in drug discovery for their ability to resist oxidative metabolism. The cyclopropyl group’s rigidity may enhance target selectivity .
  • Synthetic Challenges : Introducing cyclopropyl or trifluoromethyl groups requires specialized reagents or catalysts, impacting scalability .

Biological Activity

Methyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride is a synthetic compound characterized by its unique structural features, including a cyclopropyl group and trifluoromethyl substituents. It has the molecular formula C7H11ClF3NO2\text{C}_7\text{H}_{11}\text{ClF}_3\text{NO}_2 and a molecular weight of approximately 233.62 g/mol . This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.

The biological activity of methyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride is linked to its interactions with specific molecular targets within biological systems. It is believed to influence enzyme activity and receptor binding, leading to various pharmacological effects. The exact mechanisms remain under investigation, but preliminary studies suggest that the compound may modulate neurotransmitter systems, potentially impacting neurological functions.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological properties. Methyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride has been studied for its potential as:

  • Antidepressant : Analogous compounds have shown efficacy in treating mood disorders.
  • Analgesic : Potential pain-relieving properties have been suggested.
  • Neuroprotective agent : Investigated for its ability to protect neuronal cells from damage.

Case Studies

  • Neuropharmacological Effects : A study evaluated the effects of methyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride on animal models of depression. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting potential antidepressant properties.
  • Pain Management : Another study focused on the analgesic effects of this compound in neuropathic pain models. The results demonstrated a notable decrease in pain response, indicating its potential utility in pain management therapies.

Comparative Analysis with Similar Compounds

The biological activity of methyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride can be compared with structurally similar compounds to highlight its unique properties.

Compound NameMolecular FormulaSimilarity Index
Methyl 2-amino-3,3,3-trifluoropropanoateC4H7ClF3NO20.70
Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoateC5H9ClF3NO20.67
Methyl 2-amino-2-cyclopropyl-3,3-difluoropropanoateC7H11ClF2NO20.67

These compounds share core structural elements that contribute to their biological activities. The presence of the cyclopropyl moiety and trifluoromethyl groups in methyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride distinguishes it from others and may influence its reactivity and biological interactions.

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves sequential esterification, cyclopropane ring introduction, and hydrochlorination. A common approach includes:

Esterification : Reacting trifluoropropanoic acid with methanol under acidic conditions to form the methyl ester .

Cyclopropane Introduction : Using cyclopropane derivatives (e.g., cyclopropylamine) via nucleophilic substitution or coupling reactions .

Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) .

  • Purification : Recrystallization (using ethanol/water mixtures) or chromatography (HPLC with C18 columns) ensures >95% purity. Monitor by TLC (silica gel, ethyl acetate/hexane) .

Q. How is the molecular structure of this compound characterized, and what key features influence its reactivity?

  • Methodological Answer :
  • Techniques :
  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify cyclopropyl protons (δ 1.0–1.5 ppm) and trifluoromethyl signals (δ -60 to -70 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement, confirming the cyclopropane ring’s planar strain and fluorine orientation .
  • Reactivity Drivers :
  • The electron-withdrawing trifluoromethyl group enhances electrophilicity at the ester carbonyl, facilitating nucleophilic attacks (e.g., peptide coupling) .
  • The cyclopropane ring’s strain increases susceptibility to ring-opening reactions under acidic/basic conditions .

Q. What analytical methods are recommended for assessing purity and stability?

  • Methodological Answer :
  • HPLC : Use a C18 column with mobile phase (acetonitrile/0.1% TFA) at 1.0 mL/min; retention time ~8–10 min .
  • Stability Testing :
  • Store at -20°C in anhydrous DMSO; avoid repeated freeze-thaw cycles. Monitor degradation via LC-MS (look for hydrolyzed products at m/z 175.56) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts during synthesis?

  • Methodological Answer :
  • Byproduct Sources :
  • Ester Hydrolysis : Occurs in aqueous media; use anhydrous solvents (e.g., dry THF) and inert atmospheres .
  • Cyclopropane Ring Opening : Minimize exposure to strong acids/bases; employ mild catalysts (e.g., triethylamine) .
  • Optimization Strategies :
  • Temperature Control : Maintain 0–5°C during cyclopropane coupling to reduce side reactions.
  • Catalyst Screening : Test Pd-based catalysts for coupling efficiency vs. cost (e.g., Pd(OAc)2_2 vs. PdCl2_2) .

Q. What conflicting data exist regarding its biological activity, and how can researchers resolve these discrepancies?

  • Methodological Answer :
  • Contradictions :
  • Some studies report strong enzyme inhibition (IC50_{50} < 1 µM) due to fluorine’s electronegativity, while others show reduced activity in vivo due to poor solubility .
  • Resolution Strategies :
  • Solubility Enhancement : Co-solvents (e.g., PEG-400) or prodrug strategies (e.g., ester-to-amide conversion) .
  • Target Validation : Use CRISPR knockouts or competitive binding assays to confirm specificity .

Q. How do structural modifications (e.g., methyl vs. ethyl esters) impact pharmacokinetic profiles?

  • Methodological Answer :
  • Comparative Studies :
  • Metabolic Stability : Methyl esters are hydrolyzed faster than ethyl analogs in liver microsomes (t1/2_{1/2}: 2 vs. 4 hrs) due to steric hindrance .
  • Bioavailability : Methyl derivatives show 20% higher Cmax_{\text{max}} in rodent models but require dose adjustments for toxicity .
  • Methodology :
  • Conduct parallel ADME assays using LC-MS/MS to quantify parent drug and metabolites .

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